2-[(2-fluorophenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
2-[(2-fluorophenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide: is a complex organic compound with a fascinating structure. Let’s break it down:
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Thiazole Ring: : The core of this compound is a thiazole ring, which consists of a five-membered ring containing nitrogen and sulfur atoms. Thiazoles are commonly found in various bioactive molecules.
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Functional Groups
Fluorophenyl Group: The compound has a group, which contributes to its chemical reactivity and properties.
Pyridin-3-yl Group: The ring at position 3 adds further complexity and versatility.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. While I don’t have specific details for this exact compound, I can provide a general approach based on related chemistry:
Thiazole Formation: Start by synthesizing the thiazole ring. This can be achieved through cyclization reactions involving a thioamide and an α-haloketone or α-haloaldehyde.
Amination: Introduce the group using suitable reagents.
Phenyl Substitution: Attach the group to the thiazole ring.
Pyridine Incorporation: Finally, add the group to complete the structure.
Industrial Production:
Industrial-scale production methods likely involve efficient and scalable synthetic routes, optimization of reaction conditions, and purification techniques.
Chemical Reactions Analysis
This compound may undergo various reactions:
Oxidation: Oxidative transformations can modify the functional groups.
Reduction: Reduction reactions may alter the fluorophenyl or pyridin-3-yl moieties.
Substitution: Substituents can be replaced by other groups.
Common Reagents: Palladium catalysts (e.g., in Suzuki–Miyaura coupling) and other transition metals play a crucial role.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate. Does it exhibit antimicrobial, antiviral, or anticancer properties?
Chemical Biology: Explore its interactions with biological macromolecules.
Materials Science: Assess its use in materials, sensors, or catalysts.
Mechanism of Action
Targets: Identify molecular targets (enzymes, receptors) affected by this compound.
Pathways: Understand the signaling pathways influenced by its binding.
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart.
Similar Compounds: Mention related thiazoles, fluorophenyl-substituted compounds, and pyridine derivatives.
Properties
Molecular Formula |
C21H15FN4OS |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-(2-fluoroanilino)-4-phenyl-N-pyridin-3-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C21H15FN4OS/c22-16-10-4-5-11-17(16)25-21-26-18(14-7-2-1-3-8-14)19(28-21)20(27)24-15-9-6-12-23-13-15/h1-13H,(H,24,27)(H,25,26) |
InChI Key |
GCLFKPRTMFRCJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3F)C(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
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